molecular formula C8H8N4S B1586310 3-Amino-5-phenylamino-1,2,4-thiadiazole CAS No. 60093-15-4

3-Amino-5-phenylamino-1,2,4-thiadiazole

Cat. No. B1586310
CAS RN: 60093-15-4
M. Wt: 192.24 g/mol
InChI Key: VQILAUHHKYCEOS-UHFFFAOYSA-N
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Description

3-Amino-5-phenylamino-1,2,4-thiadiazole is a chemical compound with the CAS Number: 60093-15-4. Its IUPAC name is N5-phenyl-1H-1lambda3,2,4-thiadiazole-3,5-diamine . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The InChI code for 3-Amino-5-phenylamino-1,2,4-thiadiazole is 1S/C8H9N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) .


Physical And Chemical Properties Analysis

The storage temperature for 3-Amino-5-phenylamino-1,2,4-thiadiazole is between 28°C .

Scientific Research Applications

Anticonvulsant Activity

A study by Diwakar et al. (2016) revealed that derivatives of 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one, including those with a thiadiazole fragment, exhibit significant anticonvulsant activity. These compounds were synthesized and screened for their effectiveness against seizures induced by maximal electroshock and isoniazid. The study highlighted compound 3a as the most potent, exhibiting stable ligand–receptor interactions with the γ-aminobutyric acid A receptor protein (Diwakar et al., 2016).

Antimicrobial and Antifungal Properties

Research by Singh and Rana (2011) synthesized a series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives and evaluated their antifungal activity. Some compounds in this series showed promising antifungal properties, comparable to the reference drug Flukanazole (Singh & Rana, 2011). Additionally, Farghaly et al. (2012) synthesized new 1,3,4-thiadiazoles and found a positive correlation between their structure and antimicrobial activity against several microorganisms (Farghaly, Abdallah, & Aziz, 2012).

Anticancer and Neuroprotective Activities

A 2007 study by Rzeski et al. demonstrated that 2-amino-1,3,4-thiadiazole based compounds, particularly FABT, showed notable anticancer activity against various tumor cells and neuroprotective activity in neuronal cultures. The compound inhibited tumor cell proliferation and migration while being non-toxic to normal cells, including astrocytes and fibroblasts (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Corrosion Inhibition

In the field of materials science, Varvara et al. (2008) investigated the use of 2-mercapto-5-phenylamino-1,3,4-thiadiazole (MPhAT) as a non-toxic inhibitor for bronze corrosion. The study found that MPhAT and other thiadiazole derivatives effectively inhibited corrosion processes in bronze, particularly through adsorption on the bronze surface (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

Synthesis Methods

Effimova et al. (2009) focused on the synthesis of 2-aryl-5-phenylamino-1,3,4-thiadiazoles, highlighting their antimicrobial, antituberculous, and anticancer properties. They addressed the lack of convenient synthesis methods for these compounds, which limits their application in medical practice (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).

Safety And Hazards

3-Amino-5-phenylamino-1,2,4-thiadiazole is classified as having acute toxicity (Category 4, Oral) and can cause serious eye irritation (Category 2) . It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-N-phenyl-1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQILAUHHKYCEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373409
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylamino-1,2,4-thiadiazole

CAS RN

60093-15-4
Record name N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-ANILINO-1,2,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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